molecular formula C11H13N3O B12726281 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- CAS No. 117258-24-9

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-

Cat. No.: B12726281
CAS No.: 117258-24-9
M. Wt: 203.24 g/mol
InChI Key: WFWCOSSCUIGFMC-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- is an organic compound belonging to the class of triazolones. Triazolones are heterocyclic compounds containing a five-membered ring composed of three nitrogen atoms and two carbon atoms. This particular compound is characterized by its unique structure, which includes two methyl groups and a 4-methylphenyl group attached to the triazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- can be achieved through various methods. One common approach involves the reaction of isocyanates with amidine hydrochlorides, followed by a copper-promoted intramolecular N–N oxidative coupling . Another method includes the cyclization of 3-amino-1,2,4-triazole derivatives, which are then further oxidized or ketonized to form the desired triazolone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvent systems to enhance the reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

The major products formed from these reactions include nitrotriazolones, aminotriazolones, and various substituted triazolones, depending on the specific reagents and conditions used .

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including chemistry, biology, and industry .

Properties

CAS No.

117258-24-9

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2,4-dimethyl-5-(4-methylphenyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C11H13N3O/c1-8-4-6-9(7-5-8)10-12-14(3)11(15)13(10)2/h4-7H,1-3H3

InChI Key

WFWCOSSCUIGFMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)N2C)C

Origin of Product

United States

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